(4-Methylidenecyclohexyl)methanamine

Description

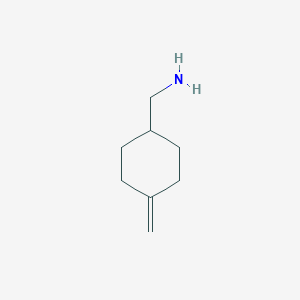

(4-Methylidenecyclohexyl)methanamine (CAS: 1262412-07-6) is an alicyclic amine featuring a cyclohexane ring with a methylidene group (C=CH₂) at the 4-position and a methanamine (-CH₂NH₂) substituent. The hydrochloride salt form (C₈H₁₆ClN) has a molecular weight of 161.67 g/mol and is described as a white powder stored at room temperature . Its structure (SMILES: C=C1CCC(CC1)CN.Cl ) suggests moderate hydrophobicity due to the cyclohexyl backbone, while the amine group confers basicity. Limited safety or application data are available, but its structural features align with bioactive amines used in medicinal chemistry or polymer synthesis .

Properties

IUPAC Name |

(4-methylidenecyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-2-4-8(6-9)5-3-7/h8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXOZYCFUXFGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylidenecyclohexyl)methanamine typically involves the following steps:

Cyclohexanone to (4-Methylidenecyclohexanone): Cyclohexanone is reacted with formaldehyde in the presence of a base to form (4-Methylidenecyclohexanone).

(4-Methylidenecyclohexanone) to this compound: The intermediate (4-Methylidenecyclohexanone) is then subjected to reductive amination using ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4-Methylidenecyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclohexylmethanamine.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexylmethanamine.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

(4-Methylidenecyclohexyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylidenecyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methylene group may also participate in hydrophobic interactions, affecting the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

Key Compounds:

4-(Aminomethyl)cyclohexanamine (CAS: 201211-54-3): A cyclohexane derivative with an aminomethyl (-CH₂NH₂) group at the 4-position but lacks the methylidene double bond. Exists as cis/trans isomers .

4,4'-Methylenebis(cyclohexylamine) (PACM) (CAS: 1761-71-3): A dimeric diamine with two cyclohexyl groups linked by a methylene bridge. Exists as trans-trans, cis-cis, or cis-trans isomers .

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS: 5267-46-9): An aromatic amine with methoxy and phenyl substituents, differing in backbone rigidity and electronic properties .

Structural Features Table:

| Compound | Core Structure | Functional Groups | Isomerism |

|---|---|---|---|

| (4-Methylidenecyclohexyl)methanamine | Cyclohexane (C=C) | -CH₂NH₂, methylidene | None reported |

| 4-(Aminomethyl)cyclohexanamine | Cyclohexane | -CH₂NH₂ | Cis/trans |

| PACM | Two cyclohexyl rings | -NH₂, methylene bridge | Trans-trans, cis-cis, cis-trans |

| (4-Methoxyphenyl)(phenyl)methanamine | Aromatic rings | -OCH₃, -C6H5, -CH₂NH₂ | None reported |

Physical and Chemical Properties

Molecular Weight and Solubility:

Reactivity and Functional Behavior

Reactivity Trends:

Nucleophilicity :

- This compound’s primary amine group is highly nucleophilic, enabling reactions with electrophiles (e.g., carbonyl compounds).

- PACM’s dual amine groups facilitate cross-linking in epoxy resins .

- Aromatic amines (e.g., ) exhibit reduced nucleophilicity due to electron-withdrawing substituents .

Methylidene Group Reactivity :

- The C=C bond in the target compound may undergo hydrogenation or cycloaddition, unlike saturated analogs .

Basicity: Aliphatic amines (e.g., 4-(aminomethyl)cyclohexanamine) are stronger bases (pKa ~10–11) compared to aromatic derivatives (pKa ~4–5) .

Biological Activity

(4-Methylidenecyclohexyl)methanamine, also known as Methenamine, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclohexane ring with a methylene group and an amine functional group. This unique configuration contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's amine group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Additionally, the methylene group may engage in hydrophobic interactions, which enhances binding affinity and specificity towards targets.

Target Interaction

- Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : It interacts with specific receptors that mediate physiological responses, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound is known for its bactericidal effects, particularly in the urinary tract. It is converted into formaldehyde in acidic environments (pH < 6), which enhances its antimicrobial efficacy.

- Cytotoxicity : Preliminary studies have assessed its cytotoxic effects on cancer cell lines, revealing varying degrees of activity. For instance, compounds related to this compound have shown weak cytotoxicity against HepG2 cells in vitro .

Research Findings

Recent studies have explored the compound's potential applications in medicine and industry.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant bactericidal action against uropathogenic bacteria. The mechanism involves the hydrolysis of the compound to release formaldehyde, which disrupts bacterial cell walls.

Table 1: Summary of Biological Activities

Synthetic Routes and Industrial Applications

The synthesis of this compound involves several steps:

- Formation of Intermediate : Cyclohexanone reacts with formaldehyde under basic conditions to yield (4-Methylidenecyclohexanone).

- Reductive Amination : This intermediate undergoes reductive amination with ammonia and reducing agents like sodium borohydride to produce the final amine product.

Industrial methods often optimize these reactions for large-scale production using continuous flow reactors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.